molecular formula C7H11NS B13812846 1-(Pyrrolidin-2-ylidene)-2-propanethione

1-(Pyrrolidin-2-ylidene)-2-propanethione

Cat. No.: B13812846
M. Wt: 141.24 g/mol
InChI Key: BEHAPUCAMINSEI-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-ylidene)-2-propanethione is a compound that belongs to the class of pyrrolidin-2-ylidene derivatives. These compounds are known for their unique structural features and potential applications in various fields of chemistry and biology. The presence of the pyrrolidin-2-ylidene moiety imparts specific chemical properties that make this compound interesting for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-2-ylidene)-2-propanethione can be achieved through various synthetic routes. One common method involves the use of hydrogen-bond-assisted azomethine ylides, which undergo a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes. This reaction affords a diastereoselective synthesis of highly substituted pyrrolidin-2-ylidene derivatives . The reaction typically takes place in refluxing 1-propanol in the presence of excess triethylamine (Et3N) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-ylidene)-2-propanethione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Pyrrolidin-2-ylidene)-2-propanethione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-ylidene)-2-propanethione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally similar compound with different reactivity and applications.

    Pyrrolidine-2,5-dione: Another related compound with distinct chemical properties.

    Prolinol: A derivative of pyrrolidine with unique biological activity.

Uniqueness

1-(Pyrrolidin-2-ylidene)-2-propanethione is unique due to its specific structural features and the presence of the propanethione moiety.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

1-pyrrolidin-2-ylidenepropane-2-thione

InChI

InChI=1S/C7H11NS/c1-6(9)5-7-3-2-4-8-7/h5,8H,2-4H2,1H3

InChI Key

BEHAPUCAMINSEI-UHFFFAOYSA-N

Canonical SMILES

CC(=S)C=C1CCCN1

Origin of Product

United States

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